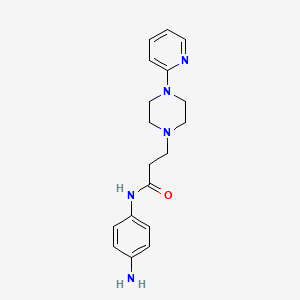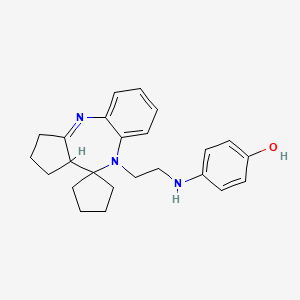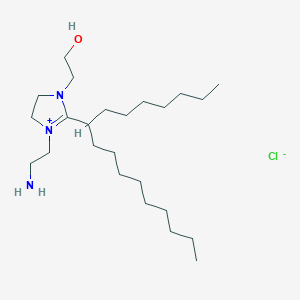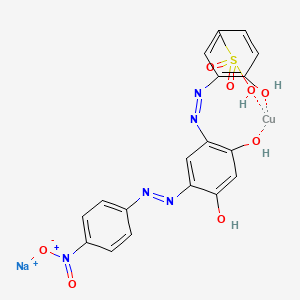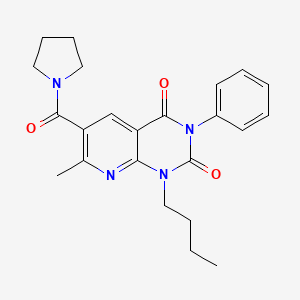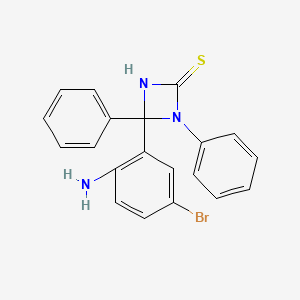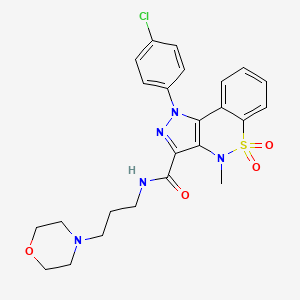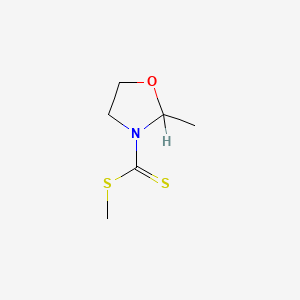
Methyl 2-methyl-3-oxazolidinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound that belongs to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a carbodithioate group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of 2-methyl-3-oxazolidine with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-oxazolidinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methyl-3-oxazolidinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with various molecular targets. The carbodithioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-oxazolidinecarbodithioate: Lacks the methyl group on the nitrogen atom.
3-Oxazolidinecarbodithioate: Lacks the methyl groups on both the nitrogen and carbon atoms.
Methyl 3-oxazolidinecarbodithioate: Lacks the methyl group on the carbon atom.
Uniqueness
Methyl 2-methyl-3-oxazolidinecarbodithioate is unique due to the presence of both methyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
126560-51-8 |
|---|---|
Formule moléculaire |
C6H11NOS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
methyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C6H11NOS2/c1-5-7(3-4-8-5)6(9)10-2/h5H,3-4H2,1-2H3 |
Clé InChI |
BGSKXIXWORPJAL-UHFFFAOYSA-N |
SMILES canonique |
CC1N(CCO1)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


